6-bromo-2-methoxy-N,N-dimethylpyridin-3-amine
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Overview
Description
6-Bromo-2-methoxy-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methoxy-N,N-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions between 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in a solvent mixture of 1,4-dioxane and water, with potassium phosphate as a base. The reaction is carried out under reflux conditions at 90°C for 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and other atoms in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
6-Bromo-2-methoxy-N,N-dimethylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-2-methoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N,N-dimethylpyridin-3-amine: This compound is similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
6-Bromo-N-methoxy-N-methylnicotinamide: This compound has a similar bromine and methoxy substitution pattern but differs in the amide functional group.
Uniqueness
6-Bromo-2-methoxy-N,N-dimethylpyridin-3-amine is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
6-bromo-2-methoxy-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)6-4-5-7(9)10-8(6)12-3/h4-5H,1-3H3 |
InChI Key |
JFYTZWBBTFVIFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C=C1)Br)OC |
Origin of Product |
United States |
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